N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-19(24)21-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMDZRCPDAAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with benzyl chloroacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is primarily studied for its potential therapeutic properties. Its interactions with biological targets make it a candidate for drug development:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. Studies have shown that certain analogs can effectively modulate sodium channels, which are crucial in controlling neuronal excitability and preventing seizures .
- Psychotropic Effects : The compound has been explored for its potential in treating psychiatric disorders due to its affinity for serotonin and dopamine receptors, which are key targets in the management of conditions such as depression and anxiety.
Biological Research
In biological research, this compound serves as a valuable tool for understanding complex biochemical pathways:
- Receptor Binding Studies : The compound is utilized to investigate receptor-ligand interactions, helping to elucidate the mechanisms by which drugs exert their effects at the molecular level. This includes studies on how the compound influences neurotransmitter systems.
- Signal Transduction Pathways : It plays a role in exploring signal transduction pathways, contributing to our understanding of cellular responses to external stimuli and the modulation of intracellular signaling networks.
Pharmaceutical Development
The compound is being investigated as a lead candidate in pharmaceutical development:
- Drug Discovery Programs : this compound is being evaluated for its potential to lead to new therapeutic agents with enhanced efficacy and safety profiles. Its unique chemical structure allows for modifications that can improve pharmacological properties .
- Formulation Development : Researchers are exploring various formulations to optimize the delivery and bioavailability of this compound, which is crucial for its therapeutic effectiveness.
Chemical Biology
In chemical biology, this compound acts as a biochemical probe:
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its binding to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . By binding to these channels, the compound can modulate their activity, leading to anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural variations and properties of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide and its analogs:
Key Observations
Thiazole derivatives (e.g., compound 15) exhibit higher molecular weights (>400 g/mol) and melting points (>269°C), likely due to increased hydrogen bonding and aromatic stacking . The sulfonyl group in compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s fluorophenyl group .
Synthetic Efficiency :
- The target compound’s synthesis yield (91% ) surpasses that of many analogs (e.g., compound 30: 83% yield) , suggesting a robust and scalable synthetic route.
The dual fluorophenyl groups in compound 30 may enhance target affinity through hydrophobic interactions, though this remains speculative without direct bioactivity data .
Biological Activity
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a benzyl group and a piperazine moiety substituted with a fluorophenyl group. Its molecular formula is , with a molecular weight of 327.4 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Alkylation of Piperazine Derivatives : The reaction of 4-(4-fluorophenyl)piperazine with benzyl chloroacetate under basic conditions.
- Purification : Techniques such as crystallization or chromatography are employed to achieve the desired purity .
The mechanism of action for this compound involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is crucial for the propagation of action potentials in neurons, which may contribute to its anticonvulsant properties .
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. In various animal models, these compounds have shown protective effects against seizures:
- Maximal Electroshock (MES) Test : Compounds tested demonstrated varying degrees of protection against induced seizures, with some achieving over 75% efficacy in preventing seizures at specific dosages .
Antinociceptive Effects
In addition to anticonvulsant activity, this compound has been studied for its antinociceptive effects. It has shown potential in alleviating pain through central and peripheral mechanisms .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | Structure | Contains a chlorophenyl instead of fluorophenyl |
| N-(2-methyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | Structure | Methyl substitution alters hydrophobicity |
| 1-(4-fluorophenyl)-piperazine | Structure | Lacks acetamide functionality, limiting biological activity |
The presence of both a benzyl group and a fluorinated phenyl ring in this compound contributes to its unique pharmacological profile compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of related piperazine derivatives:
- Anticonvulsant Activity : In one study, several piperazine derivatives were evaluated for their anticonvulsant effects in animal models, demonstrating significant protective effects against seizures in various tests .
- Tyrosinase Inhibition : Another study explored the inhibitory effects on tyrosinase, revealing that certain derivatives exhibited competitive inhibition without cytotoxicity, suggesting potential applications in skin pigmentation disorders .
- Hepatotoxicity Studies : Evaluations on hepatotoxicity indicated that many related compounds showed no significant cytotoxic effects at therapeutic concentrations, further supporting their safety profiles for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step procedures:
Piperazine coupling : React 4-(4-fluorophenyl)piperazine with bromoacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to form the intermediate 2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl bromide .
Benzylamine conjugation : Introduce N-benzylamine via nucleophilic substitution in dimethylformamide (DMF) at 60°C for 12 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperazine to benzylamine) and inert reaction conditions to prevent hydrolysis .
Q. How is the structural integrity of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) should show characteristic peaks: δ 7.28–7.35 (m, benzyl aromatic protons), δ 3.42 (s, piperazine-CH), and δ 2.80–3.10 (m, piperazine ring protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak at m/z 368.18 (calculated for CHFNO) .
Q. What in vitro biological assays are recommended for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against thymidylate synthase (TS) using a spectrophotometric assay measuring dUMP-to-dTMP conversion inhibition. IC values <10 µM suggest therapeutic potential .
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against S. aureus and C. albicans. MIC values ≤25 µg/mL indicate promising activity .
Advanced Research Questions
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide?
- Methodological Answer :
- Substituent Modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance TS binding affinity .
- Piperazine Ring Functionalization : Introduce methyl or acetyl groups to the piperazine nitrogen to improve metabolic stability. Computational docking (AutoDock Vina) can predict binding modes to TS .
- Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic moieties (e.g., thiazole) to optimize pharmacokinetic properties .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistency in buffer pH, incubation time, and enzyme concentrations. For example, TS activity assays vary significantly if conducted at pH 7.4 vs. 6.8 .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. Adjust for variables such as cell line (e.g., HT-29 vs. HCT-116) or solvent (DMSO vs. ethanol) .
Q. What in vivo models are appropriate for assessing the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for HPLC analysis. Calculate AUC, C, and t .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) at 300 mg/kg. Monitor for CNS depression (rotarod test) and hepatotoxicity (ALT/AST levels) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values for thymidylate synthase inhibition?
- Methodological Answer :
- Replicate Assays : Perform triplicate experiments using recombinant human TS (rhTS) to minimize batch variability.
- Control Comparisons : Include reference inhibitors (e.g., 5-fluorouracil) in each assay. Discrepancies >20% may arise from differences in TS isoform purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
